N~2~-(Benzenesulfonyl)-alpha-asparagine
Description
N²-(Benzenesulfonyl)-α-asparagine is a modified asparagine derivative where the benzenesulfonyl group (–SO₂C₆H₅) is attached to the α-amino group of the asparagine backbone. This substitution alters the compound’s physicochemical properties, such as solubility, stability, and reactivity, compared to unmodified asparagine. The benzenesulfonyl moiety is a strong electron-withdrawing group, which can influence the compound’s behavior in synthetic and biological contexts.
Properties
CAS No. |
66415-75-6 |
|---|---|
Molecular Formula |
C10H12N2O5S |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
4-amino-3-(benzenesulfonamido)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H12N2O5S/c11-10(15)8(6-9(13)14)12-18(16,17)7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H2,11,15)(H,13,14) |
InChI Key |
KJIXXGXIQKKOAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Benzenesulfonyl)-alpha-asparagine typically involves the reaction of benzenesulfonyl chloride with alpha-asparagine. The reaction is carried out under controlled pH conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Benzenesulfonyl Chloride with Alpha-Asparagine: Benzenesulfonyl chloride is reacted with alpha-asparagine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at a temperature of around 0-5°C to prevent side reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure N2-(Benzenesulfonyl)-alpha-asparagine.
Industrial Production Methods
Industrial production of N2-(Benzenesulfonyl)-alpha-asparagine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N~2~-(Benzenesulfonyl)-alpha-asparagine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N~2~-(Benzenesulfonyl)-alpha-asparagine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-(Benzenesulfonyl)-alpha-asparagine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group plays a crucial role in this inhibitory action by forming strong interactions with the enzyme’s active site residues.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N²-(Benzenesulfonyl)-α-asparagine with two key analogs: N-Benzoyl-L-asparagine and N-Acetyl-L-asparagine .
Research Findings and Limitations
- Synthetic Utility: Benzenesulfonyl derivatives are valued in analytical chemistry for their fluorescence properties, as seen in benzenesulfonyl chloride’s use in thiamine quantification .
- Biological Implications: Sulfonamide groups are known for their antimicrobial activity. Structural analogs like benzathine benzylpenicillin () highlight the therapeutic relevance of aromatic substituents, though direct studies on the target compound are needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
